molecular formula C5H7BrN2S B7967562 (5-Bromo-4-methylthiazol-2-yl)methanamine

(5-Bromo-4-methylthiazol-2-yl)methanamine

Cat. No.: B7967562
M. Wt: 207.09 g/mol
InChI Key: JTFHAQOEYDUKNY-UHFFFAOYSA-N
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Description

(5-Bromo-4-methylthiazol-2-yl)methanamine is a chemical compound with the molecular formula C5H7BrN2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-4-methylthiazol-2-yl)methanamine typically involves the bromination of 4-methylthiazole followed by the introduction of a methanamine group. One common method involves the reaction of 4-methylthiazole with bromine to form 5-bromo-4-methylthiazole. This intermediate is then reacted with formaldehyde and ammonium chloride under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-4-methylthiazol-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar solvents and elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted thiazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

(5-Bromo-4-methylthiazol-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (5-Bromo-4-methylthiazol-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Methylthiazol-2-yl)methanamine: Lacks the bromine atom, resulting in different reactivity and biological activity.

    5-Chloro-4-methylthiazol-2-yl)methanamine: Similar structure but with a chlorine atom instead of bromine, leading to differences in chemical properties and applications.

    5-Bromo-2-methylthiazol-4-yl)methanamine: Positional isomer with different substitution pattern on the thiazole ring.

Uniqueness

(5-Bromo-4-methylthiazol-2-yl)methanamine is unique due to the presence of both a bromine atom and a methanamine group, which confer distinct chemical reactivity and potential biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2S/c1-3-5(6)9-4(2-7)8-3/h2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFHAQOEYDUKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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